Chemical Structure and Tautomerism of Sodium 2-Oxo-1,7-dihydropurin-6-olate: A Technical Guide for Drug Development
Chemical Structure and Tautomerism of Sodium 2-Oxo-1,7-dihydropurin-6-olate: A Technical Guide for Drug Development
Executive Summary
The structural dynamics of purine derivatives dictate their pharmacological behavior, receptor affinity, and enzymatic processing. Sodium 2-oxo-1,7-dihydropurin-6-olate , commonly known as the monosodium salt of xanthine, presents a complex tautomeric and resonance landscape that is critical for its recognition by metabolic enzymes such as Xanthine Oxidase (XO). This whitepaper provides an in-depth analysis of the compound's structural biology, physicochemical properties, and the self-validating experimental workflows required to characterize its tautomeric states.
Chemical Identity and Structural Biology
The Neutral Precursor: Xanthine Tautomerism
To understand the 6-olate monoanion, we must first examine its neutral precursor, xanthine (purine-2,6-dione). In the gas phase and in aqueous solution, neutral xanthine exists as a mixture of tautomers, but quantum-mechanical computations and NMR studies confirm that the 1H,3H,7H-purine-2,6-dione form is the global minimum and the most thermodynamically stable[1]. In this state, protons reside on the N1, N3, and N7 atoms, leaving the N9 position unprotonated.
Deprotonation and Resonance Stabilization
As the microenvironment approaches physiological pH, xanthine undergoes its first deprotonation event. The pKa of this transition is approximately 7.4 to 7.7[2][3].
Crucially, deprotonation occurs preferentially at the N3 position rather than N1 or N7[4]. The loss of the N3 proton generates a highly reactive monoanion. However, this localized negative charge is rapidly stabilized via resonance delocalization across the pyrimidine ring. The electron density shifts from the N3 atom, across the C4=C5 double bond, and localizes on the highly electronegative oxygen atom at the C6 position.
This tautomeric shift yields the stable 2-oxo-1,7-dihydropurin-6-olate structure[5]. In this state, the C2 position retains its carbonyl (oxo) character, while the C6 position adopts an enolate-like (olate) character, stabilized by the sodium counterion.
Caption: Deprotonation and resonance stabilization pathway of xanthine yielding the 6-olate.
Physicochemical Properties
The following table summarizes the core quantitative data for the monoanionic sodium salt.
| Property | Value | Reference |
| IUPAC Name | Sodium 2-oxo-1,7-dihydropurin-6-olate | [5] |
| Molecular Formula | C5H3N4NaO2 | [5] |
| Molecular Weight | 174.09 g/mol | [5] |
| pKa (N3 Deprotonation) | ~7.4 – 7.7 | [2] |
| Major Neutral Tautomer | 1H,3H,7H-purine-2,6-dione | [1] |
| H-Bond Donors (Anion) | 2 (N1-H, N7-H) | Derived Structural Data |
| H-Bond Acceptors (Anion) | 4 (C2=O, C6-O⁻, N3, N9) | Derived Structural Data |
Mechanistic Implications in Enzymatic Recognition
The tautomeric state of xanthine is not merely an academic curiosity; it is the fundamental driver of substrate recognition by Xanthine Oxidase (XO) and Xanthine Dehydrogenase (XDH) [3].
XO catalyzes the oxidation of xanthine to uric acid. The enzyme's active site contains a molybdenum-pterin (Mo-pt) center. Structural studies indicate that XO specifically recognizes the deprotonated N3/C6-olate monoanion[1][3]. The negatively charged C6-olate oxygen coordinates with the active site environment, precisely positioning the C8 carbon of the imidazole ring for nucleophilic attack by a molybdenum-bound hydroxyl group. Drug developers designing XO inhibitors (e.g., allopurinol, febuxostat) must account for this 6-olate electronic distribution to optimize transition-state mimicry and binding affinity.
Experimental Methodologies: Validating the Tautomeric State
To rigorously validate the chemical structure and tautomeric ratios of sodium 2-oxo-1,7-dihydropurin-6-olate, researchers must employ self-validating orthogonal workflows. Below are the detailed protocols for structural and kinetic characterization.
Protocol 1: NMR pH-Titration for pKa and Tautomer Mapping
Causality: Direct ¹H NMR is insufficient for mapping purine tautomers because the exchange rate of N-H protons with the aqueous solvent is too fast on the NMR timescale. By utilizing ¹³C and ¹⁵N isotopic labeling, we can directly observe the electronic shielding changes (Chemical Shift Perturbations, CSPs) at the N3 and C6 nuclei during the transition from the neutral diketo form to the 6-olate monoanion.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 2 mM of uniformly ¹⁵N,¹³C-labeled xanthine in 500 µL of D₂O. Reasoning: D₂O suppresses the massive water solvent peak, providing a clean baseline for ¹³C detection while locking the spectrometer.
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Buffer Titration: Prepare a series of 10 NMR tubes. Adjust the pD of each tube sequentially from 5.0 to 10.0 using dilute NaOD and DCl. Reasoning: Covering a range of ±2 pH units around the expected pKa (~7.6) ensures complete capture of the sigmoidal titration curve.
-
NMR Acquisition: Acquire ¹H-¹⁵N HSQC and 1D ¹³C spectra at 298 K on a 600 MHz (or higher) spectrometer.
-
Data Analysis: Extract the chemical shifts (δ) for N1, N3, N7, N9, C2, and C6. Plot Δδ against pD.
-
Self-Validating pKa Determination: Fit the CSP data to the Henderson-Hasselbalch equation. A significant downfield shift at C6 coupled with an upfield shift at N3 unequivocally validates the migration of electron density and the formation of the 6-olate resonance structure.
Caption: Step-by-step NMR spectroscopy workflow for validating xanthine deprotonation sites.
Protocol 2: Xanthine Oxidase (XO) Kinetic Assay
Causality: Because XO acts on the monoanionic form, controlling the pH of the assay ensures the substrate is in the correct tautomeric state (6-olate) for nucleophilic attack.
Step-by-Step Methodology:
-
Enzyme Preparation: Purify XO and determine molybdenum saturation via Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES). Reasoning: Correcting for actual molybdenum content ensures specific activity (kcat) calculations are accurate.
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Buffer System: Prepare 50 mM Tris-HCl, 100 mM NaCl at pH 7.8. Reasoning: A pH of 7.8 ensures that >50% of the xanthine pool is deprotonated into the reactive 2-oxo-1,7-dihydropurin-6-olate state[3].
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Reaction Initiation: Mix 10 µM XO with varying concentrations of the sodium salt substrate (25 µM to 500 µM) in a 1-mL quartz cuvette.
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Spectrophotometric Tracking: Monitor the production of uric acid by measuring the increase in absorbance at 295 nm for 60 seconds at 25 °C.
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Kinetic Fitting: Plot initial velocities (V₀) versus substrate concentration and fit to the Michaelis-Menten equation to derive kcat and Km.
References
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Hernández B, Orozco M, Luque FJ. "Tautomerism of xanthine and alloxanthine: a model for substrate recognition by xanthine oxidase." Journal of Computer-Aided Molecular Design. 1996 Dec;10(6):535-44. URL:[Link]
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National Center for Biotechnology Information. "1H-Purine-2,6-dione, 3,9-dihydro-, sodium salt (1:?)". PubChem Compound Database, CID 135883516. URL:[Link]
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Huang L, et al. "Insights into xanthine riboswitch structure and metal ion-mediated ligand recognition." Nucleic Acids Research. 2021 Jun 21;49(11):6578-6586. URL:[Link]
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Cao H, et al. "The Reductive Half-reaction of Xanthine Dehydrogenase from Rhodobacter capsulatus." Journal of Biological Chemistry. 2014 Nov 21;289(47):33068-33074. URL:[Link]
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Sigel H, et al. "Acid-base properties of xanthosine 5'-monophosphate (XMP) and of some related nucleobase derivatives in aqueous solution: micro acidity constant evaluations of the (N1)H versus the (N3)H deprotonation ambiguity." Chemistry - A European Journal. 2004 Oct 11;10(19):4822-30. URL:[Link]
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